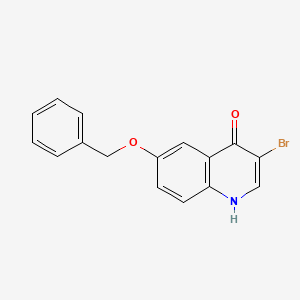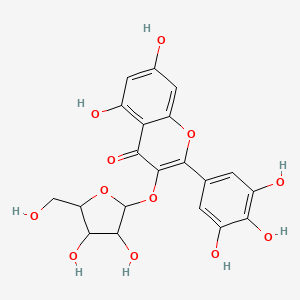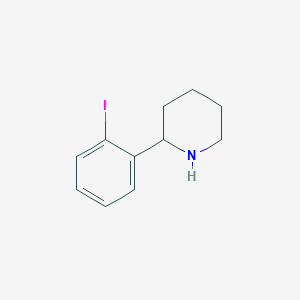
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor. The reaction conditions often involve the use of bromine or a brominating agent and a fluorinating reagent under controlled temperatures and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .
Análisis De Reacciones Químicas
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of indole derivatives and their interactions with biological targets.
Medicine: This compound may serve as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
6-Bromo-7-fluoro-1H-indazole: Similar in structure but with an indazole ring instead of an indole ring.
6-Bromo-7-fluoro-1H-indole-3-carbaldehyde: Similar but with an aldehyde group instead of a carboxylic acid group. These compounds share some chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Propiedades
Fórmula molecular |
C9H5BrFNO2 |
|---|---|
Peso molecular |
258.04 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-2-1-4-5(9(13)14)3-12-8(4)7(6)11/h1-3,12H,(H,13,14) |
Clave InChI |
XTNSMYXSNBWHBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=CN2)C(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)

![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)

![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)



![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)



